molecular formula C10H10ClF2NO2 B14044288 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one

1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14044288
M. Wt: 249.64 g/mol
InChI Key: QAGBWFVBBDJYFK-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-amino-2-(difluoromethoxy)benzene with an appropriate chlorinating agent to introduce the chloropropanone moiety.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and efficiency.

Chemical Reactions Analysis

1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides, depending on the reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.

Scientific Research Applications

1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique chemical structure, the compound is explored for use in the synthesis of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    1-(4-Amino-2-(methoxy)phenyl)-3-chloropropan-1-one: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1-[4-amino-2-(difluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10ClF2NO2/c11-4-3-8(15)7-2-1-6(14)5-9(7)16-10(12)13/h1-2,5,10H,3-4,14H2

InChI Key

QAGBWFVBBDJYFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)F)C(=O)CCCl

Origin of Product

United States

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